molecular formula C19H12O3 B11842841 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid CAS No. 63559-04-6

2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid

Cat. No.: B11842841
CAS No.: 63559-04-6
M. Wt: 288.3 g/mol
InChI Key: HYYKZILLBDCNLL-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 63559-04-6) is a small molecule with the molecular formula C 19 H 12 O 3 and a molecular weight of 288.30 g/mol . This compound is of significant interest in pharmacological research due to its role as a potent inhibitor of the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) . CaCCs are major regulators of crucial physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction . As a member of the 2-arylbenzofuran-3-carboxylic acid structural class, its free carboxylic acid group is essential for its channel-blocking activity, as ester analogs of this structure have been shown to be ineffective . Research indicates that naphthalene-substituted benzofuran derivatives demonstrate excellent CaCC inhibition. Specifically, related compounds in this series have exhibited potent activity with IC 50 values in the low micromolar range, making them valuable tool compounds for probing the function and nature of these channels . Studies utilizing Fischer rat thyroid (FRT) cells expressing human TMEM16A have confirmed the inhibitory effect of this chemical series. Furthermore, select analogs have shown little effect on other chloride channels like the cystic fibrosis transmembrane conductance regulator (CFTR), suggesting a degree of specificity for TMEM16A/CaCCs . This compound is intended for research applications only, such as investigating ion channel physiology and developing treatments for conditions like asthma, hypertension, and secretory diarrheas .

Properties

CAS No.

63559-04-6

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C19H12O3/c20-19(21)17-15-9-3-4-11-16(15)22-18(17)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,21)

InChI Key

HYYKZILLBDCNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4O3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a triphenylphosphine catalyst. This reaction is initiated by the generation of phosphorus ylide, which then attacks the methacrylate esters .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which provides high yields and fewer side reactions. This method is particularly useful for constructing complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a naphthalene moiety attached to a benzofuran structure with a carboxylic acid functional group at the 3-position of the benzofuran. Its molecular formula is C₁₈H₁₄O₂, with a molecular weight of approximately 288.30 g/mol. This unique arrangement contributes to its diverse biological activities and applications in organic synthesis.

Organic Synthesis

2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with enhanced biological properties or different functionalities.

Table 1: Chemical Reactions Involving 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic Acid

Reaction TypeProductsDescription
OxidationCarboxylic acids or ketonesFormation of oxidized derivatives
ReductionAlcohols or alkanesReduction to produce alcohols
SubstitutionHalogenated/alkylated compoundsFormation of substituted derivatives

Research indicates that this compound may exhibit significant biological activities, including anti-tumor and antibacterial properties. Studies have explored its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell viability .

Case Study: Antitumor Activity

In a study involving the clear cell renal cell carcinoma cell line (786-O), derivatives of 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid were synthesized and tested for their cellular efficacy. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential as anti-cancer agents .

Drug Development

The compound is being investigated as a lead candidate for drug development aimed at treating various diseases, including cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes .

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionReferences
CancerInhibition of cell viability ,
Infectious DiseasesPotential antibacterial properties
Hepatitis C VirusInhibition of NS5B polymerase

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Research Implications

  • Synthetic Accessibility : The target compound’s synthesis requires precise regioselective coupling, whereas analogues like Compound 68 use alkylation protocols .
  • Biological Activity : Substitutions (e.g., chloro, methylsulfanyl) in benzofuran derivatives correlate with enhanced inhibitory properties in studies targeting myeloid cell leukemia .
  • Material Science : Crystal packing differences (hydrogen bonds vs. π-π stacking) influence thermal stability and solubility, critical for formulation .

Biological Activity

2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid features a naphthalene moiety attached to a benzofuran core with a carboxylic acid functional group. Its molecular formula is C15H11O3C_{15}H_{11}O_3, and it has a molecular weight of approximately 249.25 g/mol. The presence of aromatic rings in its structure contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies indicate that 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance, in a study assessing its effects on MCF-7 and MDA-MB-231 cell lines, the compound demonstrated an IC50 value of 14.91 μM against MCF-7 cells and 2.52 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .

CompoundIC50 (μM) - MCF-7IC50 (μM) - MDA-MB-231
2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid14.91 ± 1.042.52 ± 0.39
Doxorubicin (Dox)1.43 ± 0.122.36 ± 0.18

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction in cancer cells. For example, treatment with the compound resulted in an increase in the percentage of cells arrested at the G2-M phase from 10.80% (control) to 32.30% in MDA-MB-231 cells, along with a significant rise in apoptotic cells .

Enzyme Inhibition

Additionally, studies have indicated that 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid may act as an inhibitor for certain enzymes involved in disease processes, including carbonic anhydrases (CAs). These enzymes play crucial roles in physiological functions such as pH regulation and bicarbonate homeostasis . The compound's inhibitory activity against human carbonic anhydrases has been assessed, showing varying degrees of potency depending on the specific isoform targeted.

Study on Antiproliferative Activity

In one notable case study, researchers synthesized several derivatives of benzofuran-based carboxylic acids to evaluate their antiproliferative effects against human breast cancer cell lines. The results highlighted that compounds similar to 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid exhibited promising anticancer properties, reinforcing the need for further pharmacological studies .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its therapeutic potential and optimizing its pharmacological properties . The ongoing research aims to elucidate the binding mechanisms and affinities further.

Q & A

Q. What are the optimal synthetic routes for 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via alkylation of benzofuran-3-carboxylic acid derivatives with naphthalene-based electrophiles. For example:

  • Step 1 : React 3-methylbenzofuran-2-carboxylic acid with 1-(2-bromoethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthalene-linked intermediate.
  • Step 2 : Hydrolyze the ester (if present) to the carboxylic acid using NaOH/EtOH. Key parameters include temperature (70–90°C), reaction time (12–24 hours), and stoichiometric excess of the alkylating agent. Yields typically range from 65% to 80% . Alternative Route: Electrochemical oxidative decarboxylation of 2-(naphthalen-1-yl)-2-oxoacetic acid using NH₄I as an electrolyte and N-source achieves 73% yield under mild conditions .
Synthetic Method Key Reagents/ConditionsYieldReference
Alkylation1-(2-bromoethyl)naphthalene, DMF65–80%
Electrochemical decarboxylationNH₄I, CH₃CN, 10 mA current73%

Q. How can NMR and mass spectrometry (MS) be used to characterize this compound?

Methodological Answer:

  • ¹H NMR : Expect signals for naphthalene protons (δ 7.32–8.26 ppm) and benzofuran protons (δ 6.8–7.2 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm) in DMSO-d₆ .
  • MS (ESI) : The molecular ion [M+H]⁺ for C₁₉H₁₃O₃ should appear at m/z = 289.1. Fragmentation patterns should confirm the naphthalene and benzofuran moieties .

Q. What are the solubility properties and recommended purification methods?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃). Adjust pH for aqueous solubility (e.g., deprotonate with NaOH).
  • Purification : Use recrystallization (ethanol/water mixture) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity >98% can be confirmed via HPLC at 215 nm .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer: Contradictions may arise from tautomerism, impurities, or rotamers.

  • Step 1 : Acquire 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify coupling patterns.
  • Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation).
  • Step 3 : Use high-resolution MS to rule out isotopic or adduct interference .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modifications : Introduce substituents at the benzofuran 5-position (e.g., Cl, CH₃) or naphthalene 2-position to alter steric/electronic effects.
  • Evaluation : Test analogs against biological targets (e.g., Mcl1 inhibitors) using SPR or fluorescence polarization assays. Prioritize compounds with logP < 5 and polar surface area < 140 Ų for drug-likeness .

Q. What advanced electrochemical methods enable sustainable synthesis?

Methodological Answer: Electrochemical oxidative decarboxylation offers a green alternative.

  • Conditions : Use NH₄I (0.2 M) in CH₃CN at 10 mA current, room temperature.
  • Mechanism : NH₄I acts as both electrolyte and N-source, enabling C–N bond formation. This method avoids toxic oxidants and achieves 73% yield for naphthalene derivatives .

Q. How to refine crystal structures using SHELX software?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.
  • Refinement in SHELXL : Use the L.S. command for least-squares refinement and SIMU/DELU restraints to manage thermal displacement parameters. Validate with R-factor (<5%) and goodness-of-fit (~1.0) .

Q. How to optimize HPLC methods for purity assessment?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 minutes.
  • Detection : UV at 254 nm or MS in positive ion mode. Adjust pH to 3–4 to sharpen carboxylic acid peaks .

Q. What biochemical assays are suitable for target identification?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize recombinant Mcl1 protein on a CM5 chip; measure binding affinity (KD) in real-time.
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes upon ligand-protein interaction. Use 20 µM compound in PBS buffer (pH 7.4) .

Q. How to troubleshoot low yields in alkylation reactions?

Methodological Answer:

  • Catalyst Optimization : Switch from K₂CO₃ to Cs₂CO₃ for better nucleophilicity.
  • Solvent Effects : Replace DMF with DMA or NMP to reduce side reactions.
  • Temperature Control : Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate kinetics .

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